N-(4-amino-2-bromophenyl)benzamide
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Overview
Description
N-(4-amino-2-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O . It has a molecular weight of 291.15 .
Synthesis Analysis
The synthesis of benzamide compounds, including this compound, often involves the condensation of carboxylic acids and amines . The optimum concentration of the starting material is approximately 11g in 100mL of DMAC . Reductions are performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamide compounds, including this compound, have been used in various chemical reactions. For instance, they have been used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
This compound is a colorless crystal with a melting point of 192-193°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 347.3±32.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
N-(4-amino-2-bromophenyl)benzamide and its derivatives have been extensively studied for their synthesis and structural characterization. Saeed et al. (2010) synthesized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and characterized it using various spectroscopic techniques, including IR, H and C-NMR, mass spectrometry, and elemental analysis. The compound's crystal structure was determined via single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond of the type N-HΛO (Saeed, Rashid, Bhatti, & Jones, 2010).
Antioxidant Activity and Electrochemical Behavior
Amino-substituted benzamide derivatives, including those similar to this compound, have been recognized for their potential as antioxidants due to their capacity to scavenge free radicals. Jovanović et al. (2020) conducted a detailed study on the electrochemical oxidation mechanisms of four amino-substituted derivatives, providing insights into their antioxidant activity based on electrochemical behavior (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Antipathogenic Properties
Certain derivatives of this compound have demonstrated significant antipathogenic properties. Limban et al. (2011) synthesized and characterized a series of acylthioureas and N-(aryl-carbamothioyl)benzamides. These compounds exhibited potent antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, two strains known for their biofilm-forming abilities (Limban, Marutescu, & Chifiriuc, 2011).
Potential in Drug Development
Several studies have indicated the potential of this compound derivatives in drug development. Zhou et al. (2008) discovered an orally active histone deacetylase inhibitor, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), demonstrating its potency in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Mechanism of Action
Target of Action
N-(4-amino-2-bromophenyl)benzamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities It’s known that similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as against certain cancer cell lines .
Mode of Action
It’s known that similar compounds interact with their targets through a process known as free radical bromination . In this process, a bromine atom is introduced into the molecule, which can lead to significant changes in its biological activity .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit growth.
Pharmacokinetics
The compound’s molecular weight of 29114 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have shown promising antimicrobial activity and antiproliferative effects against certain cancer cell lines . These effects are likely due to the compound’s interaction with its targets and its impact on biochemical pathways.
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-2-bromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSEFHSAALKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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